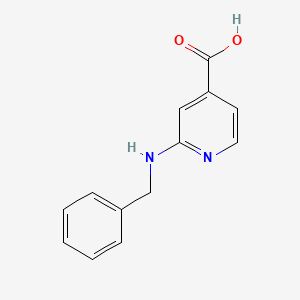

2-(Benzylamino)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNMKBVGSKNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the synthesis of mycolic acids, an essential component of the bacterial cell wall. Therefore, it is plausible that 2-(Benzylamino)isonicotinic acid may have similar targets.

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids. This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. It is possible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Isoniazid, a derivative of isonicotinic acid, is known to be metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid. It is also converted to hydrazine and isonicotinic acid by hydrazinolysis, with the conversion to isonicotinic acid believed to be catalyzed by cytochrome P450 (CYP) enzymes. It is possible that this compound may affect similar biochemical pathways.

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to be primarily metabolized through hepatic arylamine n-acetyltransferase type 2 (nat2) to acetylisoniazid. The rate of acetylation varies between individuals, with rapid acetylators acetylating isoniazid 5-6 times more rapidly than slow acetylators. Some isoniazid is also hydrolyzed directly to isonicotinic acid. These factors may impact the bioavailability of this compound.

Result of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall. This inhibition disrupts the formation of the bacterial cell wall, leading to bactericidal effects against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms. It is possible that this compound may have similar effects.

Biological Activity

2-(Benzylamino)isonicotinic acid is an organic compound characterized by a heteroaromatic structure featuring a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in relation to enzyme inhibition and interactions with nicotinamide coenzymes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₃H₁₂N₂O₂

- Molecular Weight : 228.25 g/mol

- Solubility : Moderate solubility in water (0.0454 mg/mL to 0.131 mg/mL)

The compound features both an amine and a carboxylic acid group, suggesting potential for intramolecular hydrogen bonding, which may contribute to its unique chemical properties and biological activities.

Preliminary studies indicate that this compound may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2. This interaction may influence drug metabolism and pharmacokinetics, impacting the efficacy and safety profiles of co-administered medications.

Table 1: Enzyme Inhibition Profile

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Inhibitor | |

| Other CYPs | Under Investigation |

Neuroprotective Effects

Studies on similar compounds suggest potential neuroprotective effects. For instance, compounds with structural similarities have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Case Studies

- Cytochrome P450 Interaction : A study investigated the inhibitory effects of various compounds on CYP1A2 activity, revealing that certain derivatives could significantly alter drug metabolism profiles, thereby enhancing or reducing the effectiveness of therapeutic agents.

- Antimicrobial Testing : A series of isonicotinic acid derivatives were synthesized and tested for antimicrobial activity. The best-performing compounds showed MIC values indicating strong inhibition against specific bacterial strains, suggesting that similar activities may be present in this compound .

Future Research Directions

Further research is necessary to elucidate the complete interaction profile of this compound with biological systems. Key areas for future investigation include:

- Detailed pharmacokinetic studies to assess how this compound affects drug metabolism.

- Exploration of its potential as a therapeutic agent in treating neurodegenerative diseases.

- Comprehensive antimicrobial testing against a broader range of pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.